
M344: A Technical Guide to its Role in Apoptosis
and Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name:

4-(dimethylamino)-N-(7-
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oxoheptyl)benzamide

Cat. No.: B1201579 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
M344 is a potent, synthetically derived histone deacetylase (HDAC) inhibitor that has

demonstrated significant anti-neoplastic properties across a range of cancer models. As an

amide analogue of Trichostatin A, its primary mechanism of action involves the inhibition of

HDAC enzymes, leading to the hyperacetylation of histone proteins. This alteration in

chromatin structure modulates gene expression, resulting in two key anti-cancer outcomes: cell

cycle arrest and the induction of apoptosis. M344 consistently triggers a G0/G1 phase cell

cycle arrest, primarily through the upregulation of the cyclin-dependent kinase inhibitor p21.[1]

[2][3] Furthermore, it activates programmed cell death by engaging both the intrinsic

(mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is characterized by the

modulation of Bcl-2 family proteins, release of cytochrome c, and the activation of a caspase

cascade.[1][2][4] This technical guide provides an in-depth analysis of M344's molecular

mechanisms, supported by quantitative data, detailed experimental protocols, and visual

diagrams of the core signaling pathways.

Introduction to M344
M344, with the chemical name 4-(dimethylamino)-N-(7-(hydroxyamino)-7-
oxoheptyl)benzamide, is a hydroxamic acid-based small molecule that functions as a potent
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inhibitor of histone deacetylases.[3] HDACs are a class of enzymes that remove acetyl groups

from the lysine residues of histone and non-histone proteins.[1][5] This deacetylation process

leads to a more compact chromatin structure, restricting the access of transcription factors to

DNA and thereby repressing gene expression.

By inhibiting HDAC activity, M344 promotes an acetylated state, leading to a more open

chromatin configuration and the transcriptional activation of genes that can suppress tumor

growth.[3] Key among these are genes involved in the regulation of the cell cycle and

apoptosis. M344 has shown efficacy in various cancer cell lines, including leukemia,

endometrial, ovarian, neuroblastoma, and pancreatic cancer.[1][3][6][7]

M344 and Cell Cycle Regulation
A primary effect of M344 on cancer cells is the inhibition of proliferation by inducing cell cycle

arrest, predominantly at the G0/G1 checkpoint.[1][3][5] This prevents cells from entering the S

phase, the period of DNA synthesis, thereby halting their division.

The mechanism underlying this G1 arrest is strongly associated with the increased expression

of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1).[1][2] M344

treatment leads to elevated levels of p21, which in turn binds to and inhibits the activity of cyclin

E-CDK2 complexes. These complexes are critical for the G1 to S phase transition. By

inactivating them, M344 effectively establishes a blockade at the G1 checkpoint. Studies have

also noted an increase in cyclin E levels following M344 treatment, which is consistent with a

G1 phase arrest.[1][2]

Quantitative Data: Cell Cycle Analysis
The effect of M344 on cell cycle distribution has been quantified in various studies. A

representative example using human THP-1 leukemia cells is detailed below.

Cell Line Treatment Duration
% Cells in
G0/G1

% Cells in S
Phase

Reference

THP-1
Control

(DMSO)
48 hr 47.11% 34.33% [1]

THP-1 0.2 µM M344 48 hr 83.32% 6.15% [1]
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M344 and Apoptosis Induction
At concentrations higher than those required for cell cycle arrest, M344 is a potent inducer of

apoptosis.[1] Evidence suggests that M344 activates both the intrinsic (mitochondria-mediated)

and extrinsic (death receptor-mediated) apoptotic pathways, leading to a robust and

comprehensive cell death response.[1][2]

Molecular Mechanisms of M344-Induced Apoptosis
The key molecular events triggered by M344 in the apoptotic cascade include:

Modulation of Bcl-2 Family Proteins: M344 alters the balance of pro- and anti-apoptotic

proteins. It has been shown to increase the expression of the pro-apoptotic protein Bax while

decreasing the levels of the anti-apoptotic protein XIAP (X-linked inhibitor of apoptosis

protein).[1][2][4]

Mitochondrial Pathway Activation: The increase in Bax facilitates mitochondrial outer

membrane permeabilization (MOMP), leading to the release of cytochrome c from the

mitochondria into the cytosol.[1][2]

Caspase Cascade Activation: M344 treatment leads to the activation of initiator caspases for

both pathways: caspase-9 (intrinsic) and caspase-8 (extrinsic).[1][2] These initiator caspases

then converge to activate the primary executioner caspase, caspase-3.

Execution of Apoptosis: Activated caspase-3 proceeds to cleave critical cellular substrates,

including Poly (ADP-ribose) polymerase (PARP), which ultimately dismantles the cell and

leads to its death.[1][2][4]

Quantitative Data: Anti-proliferative and HDAC Inhibitory
Activity
The potency of M344 varies across different cancer types and HDAC subtypes. The following

table summarizes key inhibitory concentrations.
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Parameter Target
Cell Line /
System

Value Reference

IC50 HDAC (general) Enzyme Assay 100 nM [8]

IC50 HDAC1 Enzyme Assay ~46 nM [9]

IC50 HDAC6 Enzyme Assay ~14 nM [9]

EC50 Cell Proliferation
Ishikawa

(Endometrial)
2.3 µM [8]

EC50 Cell Proliferation
SK-OV-3

(Ovarian)
5.1 µM [8]

GI50 Cell Proliferation

Daoy

(Medulloblastom

a)

0.63 µM [8]

GI50 Cell Proliferation
SH-SY5Y

(Neuroblastoma)
0.67 µM [8]

Signaling Pathway and Workflow Diagrams
Visual representations of the molecular pathways and experimental workflows are provided

below to clarify the mechanisms and methodologies discussed.

Caption: M344 pathway for inducing G1 cell cycle arrest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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